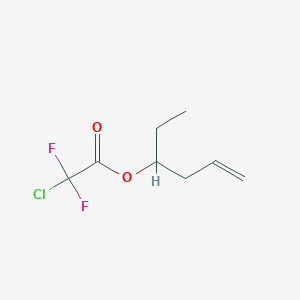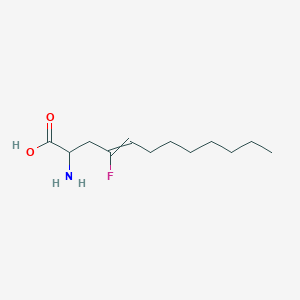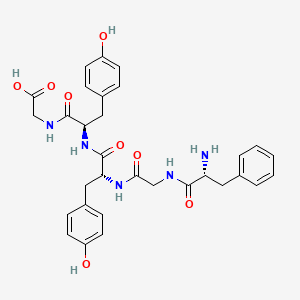
D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine is a synthetic peptide composed of four amino acids: D-phenylalanine, glycine, D-tyrosine, and D-tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (D-phenylalanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (glycine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for D-tyrosine and D-tyrosine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. Optimization of reaction conditions, such as temperature, pH, and solvent, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.
Substitution: N-hydroxysuccinimide (NHS) esters for amine group modifications.
Major Products Formed
Oxidation: Formation of dityrosine cross-links.
Reduction: Cleavage of disulfide bonds.
Substitution: Modified peptides with functional groups attached to amino acid side chains.
Scientific Research Applications
D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a component in diagnostic assays.
Mechanism of Action
The mechanism of action of D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylalanine
- D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylvaline
- D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylhistidine
Uniqueness
D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine is unique due to its specific sequence and the presence of two D-tyrosine residues, which can influence its structural and functional properties. This uniqueness makes it a valuable tool for studying peptide interactions and developing novel therapeutic agents.
Properties
CAS No. |
644997-43-3 |
|---|---|
Molecular Formula |
C31H35N5O8 |
Molecular Weight |
605.6 g/mol |
IUPAC Name |
2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C31H35N5O8/c32-24(14-19-4-2-1-3-5-19)29(42)33-17-27(39)35-26(16-21-8-12-23(38)13-9-21)31(44)36-25(30(43)34-18-28(40)41)15-20-6-10-22(37)11-7-20/h1-13,24-26,37-38H,14-18,32H2,(H,33,42)(H,34,43)(H,35,39)(H,36,44)(H,40,41)/t24-,25-,26-/m1/s1 |
InChI Key |
QRWYDVTZDTWVDW-TWJOJJKGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)NCC(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indazole](/img/structure/B15170309.png)
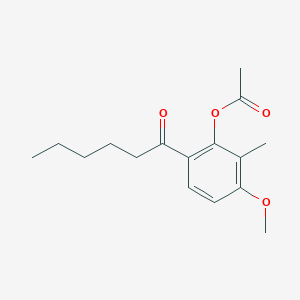
![2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170325.png)
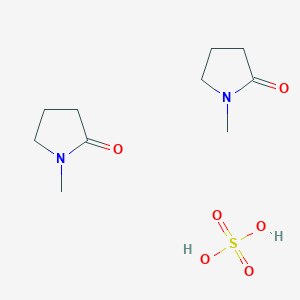
![[2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane](/img/structure/B15170335.png)
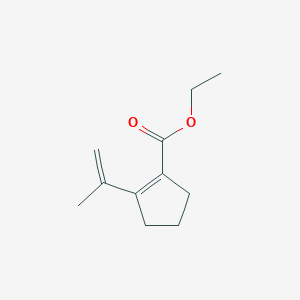
![6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170349.png)

![2-(Azetidin-3-yl)hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15170360.png)

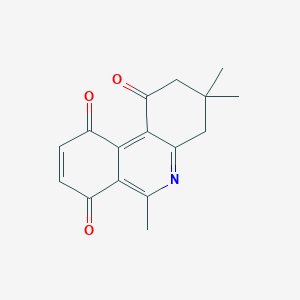
![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(4,4-dimethylpentane-1,3-dione)](/img/structure/B15170393.png)
